1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one
Description
This compound is a propan-1-one derivative featuring a 4-methoxyphenyl group at position 1, a 4-methylphenylsulfonyl (tosyl) group, and a 4-isopropylphenyl substituent at position 2. Its IUPAC name is 3-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenylpropan-1-one, with synonyms including 3-(4-methoxyphenyl)-1-phenyl-3-tosylpropan-1-one and 3-(4-methylbenzenesulfonyl)-1-phenylpropan-1-one . Key identifiers include CAS RN 315242-23-0, MDL number MFCD02215058, and molecular formula C₂₄H₂₄O₄S. The compound’s structure combines aromatic, sulfonyl, and branched alkyl groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4S/c1-18(2)20-7-9-22(10-8-20)26(31(28,29)24-15-5-19(3)6-16-24)17-25(27)21-11-13-23(30-4)14-12-21/h5-16,18,26H,17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAAPISRIUKXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863690 | |
| Record name | 1-(4-Methoxyphenyl)-3-(4-methylbenzene-1-sulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with a suitable reagent to form the methoxyphenyl intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Propan-2-yl Group: The final step involves the coupling of the sulfonylated intermediate with a propan-2-yl group using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cytotoxicity
- 3-(4-Methoxyphenyl)-1-phenyl-3-(phenylthio)propan-1-one (4a): Displays high cytotoxicity against MCF-7 breast cancer cells (IC₅₀ < 5 μM) but minimal toxicity to normal cells, outperforming Tamoxifen .
- 1-(4-Methoxyphenyl)-3-(4-trifluoromethylthio)phenylprop-2-en-1-one : A chalcone derivative with a trifluoromethylthio group shows enhanced anti-inflammatory activity (IC₅₀ = 1.2 μM for NF-κB inhibition) .

Enzyme Inhibition
- 1-(4-(Methylsulfonyl)phenyl)-3-phenyl-3-(phenylthio)propan-1-one (4a) : A selective COX-2 inhibitor (selectivity index > 200) with antiplatelet aggregation activity .
- 3-(4-Methoxyphenyl)-3-(4-nitrophenylsulfonyl)propan-1-one : The electron-withdrawing nitro group reduces COX-2 affinity but increases oxidative stress modulation .
Substituent Position and Size
- 3-(4-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one : The absence of a sulfonyl group simplifies the structure, reducing molecular weight (252.12 g/mol) and logP (3.2) compared to the target compound (MW 408.51 g/mol, logP ~4.5) .
- 1-(4-Methoxyphenyl)-3-(o-tolyl)propan-1-one : Ortho-methyl substitution introduces steric hindrance, lowering thermal stability (m.p. 98°C vs. 165°C for the target compound) .
Discussion
The target compound’s sulfonyl group and 4-isopropylphenyl substituent differentiate it from simpler propan-1-one derivatives. Compared to thio-containing analogs, its increased polarity may enhance solubility but reduce blood-brain barrier penetration.
In contrast, 3-(4-methoxyphenyl)-3-(phenylthio)propan-1-one derivatives demonstrate that sulfur-based substituents balance potency and selectivity, particularly in oncology applications . The structural complexity of the target compound (e.g., branched isopropyl group) may require advanced synthetic strategies, such as those involving Pd-catalyzed cross-coupling or sulfonation reactions .
Biological Activity
The compound 1-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]-3-[4-(propan-2-yl)phenyl]propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article compiles various research findings, case studies, and data on the biological activity of this compound.
Antioxidant Activity
Research has demonstrated that derivatives of compounds similar to This compound exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is commonly used to evaluate these effects. For instance, certain derivatives showed antioxidant activity surpassing that of ascorbic acid by approximately 1.4 times .
| Compound | DPPH Scavenging Activity | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 1.37 times higher | Yes |
| Compound B | Similar | No |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). In vitro studies using the MTT assay revealed that certain analogs exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating selectivity in action .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 | 19.6 ± 1.5 | High |
| MDA-MB-231 | 43.7 ± 7.4 | Moderate |
The biological activities of this compound may be attributed to its structural features that facilitate interactions with cellular targets. For instance:
- Antioxidant Mechanism : The presence of methoxy and sulfonyl groups enhances electron-donating capabilities, allowing the compound to neutralize free radicals effectively.
- Anticancer Mechanism : The compound's ability to inhibit topoisomerase and disrupt microtubule formation has been suggested as a mechanism for its anticancer effects.
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Antioxidant Properties : A comparative study indicated that derivatives with methoxy and sulfonyl groups displayed significant radical scavenging activity, outperforming standard antioxidants like ascorbic acid .
- Anticancer Evaluation : In a study involving U-87 glioblastoma cells, compounds were tested for cytotoxicity, revealing that those with specific substitutions exhibited enhanced activity, suggesting structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

